molecular formula C10H11BrO3 B1489627 2-Bromo-3-(2-methoxyethoxy)-benzaldehyde CAS No. 1995743-35-5

2-Bromo-3-(2-methoxyethoxy)-benzaldehyde

Cat. No.: B1489627
CAS No.: 1995743-35-5
M. Wt: 259.1 g/mol
InChI Key: DKIWJDZOPSYRFG-UHFFFAOYSA-N
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Description

2-Bromo-3-(2-methoxyethoxy)-benzaldehyde is a chemical compound with the following structural formula: . It belongs to the class of benzaldehyde derivatives and contains bromine, methoxy, and ethoxy functional groups.


Synthesis Analysis

The synthesis of this compound involves the reaction of 3-(2-(2-methoxyethoxy)ethoxy)thiophene with N-bromosuccinimide under argon and in the absence of light. The bromination occurs at the 2-position of the thiophene ring, resulting in the formation of this compound .


Molecular Structure Analysis

The molecular structure consists of a benzaldehyde core with a bromine atom at the 2-position and an ethoxy group attached to the benzene ring. The methoxyethoxy substituent further enhances its reactivity and solubility .


Chemical Reactions Analysis

The compound can undergo various reactions, including nucleophilic substitutions, condensations, and polymerizations. For instance, it can participate in polymerization reactions to form polythiophenes. Autopolymerization of brominated alkoxythiophenes, such as 2-bromo-3-methoxythiophene, leads to the formation of conjugated polymers with desirable electronic properties .

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. In the context of polymerization, it acts as a monomer, generating hydrogen bromide gas during the reaction. Hydrogen bromide serves as both a catalyst and an acid, facilitating the cleavage of the alkoxyl group and promoting polymerization .

Properties

IUPAC Name

2-bromo-3-(2-methoxyethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-5-6-14-9-4-2-3-8(7-12)10(9)11/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIWJDZOPSYRFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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